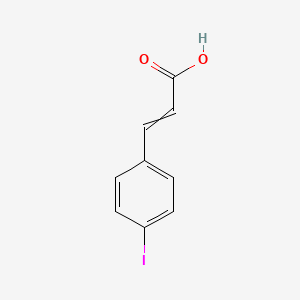

3-(4-iodophenyl)prop-2-enoic Acid

Description

3-(4-Iodophenyl)prop-2-enoic acid (IUPAC name: (2E)-3-(4-iodophenyl)prop-2-enoic acid) is a halogenated cinnamic acid derivative characterized by an iodine atom at the para position of the phenyl ring and an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₉H₇IO₂, with a molecular weight of 290.06 g/mol. The compound is structurally related to bioactive cinnamic acid derivatives and has been utilized in medicinal chemistry as a precursor for synthesizing anticancer inhibitors, as demonstrated in the synthesis of type D and L inhibitors targeting specific enzymatic pathways .

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

3-(4-iodophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) |

InChI Key |

NIDLJAPEZBFHGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-iodophenyl)prop-2-enoic acid with structurally related cinnamic acid derivatives, focusing on substituent effects, bioactivity, and applications.

Key Findings:

Hydroxyl and methoxy groups in p-coumaric and ferulic acids contribute to hydrogen bonding and radical scavenging, explaining their antioxidant and antimicrobial activities .

Bioactivity: Anticancer Potential: this compound is a key intermediate in synthesizing inhibitors targeting cancer-related enzymes, leveraging iodine’s electron-withdrawing effects to stabilize transition states . Antimicrobial Activity: Ferulic acid and p-coumaric acid exhibit broad-spectrum antimicrobial effects, attributed to their phenolic hydroxyl groups disrupting microbial membranes .

Reactivity in Synthesis: The bromo analog (3-(4-bromophenyl)prop-2-enoic acid) undergoes nucleophilic additions to form nicotinate derivatives, highlighting its utility in heterocyclic chemistry . Chlorine-containing derivatives (e.g., 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid) are explored for modified solubility and receptor binding but lack detailed bioactivity data .

Methoxy groups (as in ferulic acid) enhance metabolic stability compared to hydroxylated analogs .

Research Implications

The iodine atom in this compound distinguishes it from other cinnamic acid derivatives, offering unique advantages in drug design, such as enhanced binding to iodine-specific transporters in cancer cells . Future studies should explore halogen tuning (e.g., fluorine substitution) to balance bioactivity and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.